molecular formula C12H17IN2O3S B182734 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-92-4

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B182734
CAS No.: 941256-92-4
M. Wt: 396.25 g/mol
InChI Key: DNIISBMAQGGFND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, phenyl derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:

  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant effects by modulating serotonin receptors. The sulfonyl group may enhance binding affinity to these receptors, potentially leading to new antidepressant therapies .
  • Anticancer Properties : Some studies suggest that compounds with sulfonyl and iodophenyl groups can inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

The sulfonyl group in this compound can form strong interactions with amino acid residues in enzyme active sites, making it a potential enzyme inhibitor. Specific applications include:

  • Inhibition of Protein Kinases : Compounds similar to this compound have been shown to inhibit protein kinases involved in cancer progression, offering a pathway for targeted cancer therapies .
  • Antimicrobial Activity : The compound may also exhibit antimicrobial properties by inhibiting specific enzymes in bacterial pathways, thus providing a basis for developing new antibiotics .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The researchers found that derivatives similar to this compound showed significant activity in animal models, suggesting potential for clinical development .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute demonstrated that compounds containing sulfonyl groups could inhibit the growth of breast cancer cells by inducing apoptosis. The study highlighted the importance of structural modifications, such as those present in this compound, in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions .

Biological Activity

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 941256-92-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperazine ring, an ethanol moiety, and a sulfonyl group attached to a para-iodophenyl substituent, which may enhance its pharmacological properties.

  • Molecular Formula : C₁₂H₁₇I N₂O₃S
  • Molecular Weight : 396.24 g/mol
  • Structural Characteristics : The presence of iodine in the phenyl group is significant as it may influence the compound's biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the piperazine ring enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has shown direct activity against various Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains. This suggests its potential application in treating infections caused by antibiotic-resistant bacteria.

Activity Type Target Organisms Efficacy
AntibacterialGram-negative bacteriaEffective against resistant strains
Anti-biofilmGram-positive bacteriaSignificant reduction in biofilm formation

Neuropharmacological Effects

This compound is also being investigated for its potential neuropharmacological effects. It is hypothesized that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-negative and Gram-positive bacteria, with notable activity against strains resistant to conventional antibiotics.

Study 2: Binding Affinity Analysis

Molecular docking studies were conducted to explore the binding affinity of this compound to various receptors associated with neuropharmacological pathways. The findings suggested a strong interaction with acetylcholinesterase, indicating potential as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIISBMAQGGFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407223
Record name 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941256-92-4
Record name 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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